(1R,2S,5R)-(-)-Menthyl amine

Catalog No.
S3197007
CAS No.
34048-57-2
M.F
C10H22ClN
M. Wt
191.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2S,5R)-(-)-Menthyl amine

CAS Number

34048-57-2

Product Name

(1R,2S,5R)-(-)-Menthyl amine

IUPAC Name

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride

Molecular Formula

C10H22ClN

Molecular Weight

191.74

InChI

InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9+,10-;/m1./s1

InChI Key

XAKVMELMSQHWLY-YMQJAAJZSA-N

SMILES

CC1CCC(C(C1)N)C(C)C.Cl

solubility

not available

As a Chiral Derivatizing Agent

One application of (1R,2S,5R)-(-)-Menthylamine is as a chiral derivatizing agent. Chiral molecules exist in mirror-image forms (enantiomers) that can have different biological properties. By attaching (1R,2S,5R)-(-)-Menthylamine to a racemic mixture (a 50/50 mix of enantiomers) of another molecule, scientists can separate the enantiomers. The resulting diastereomers (compounds where the chiral center is derivatized) often have distinct physical properties, allowing for their separation through techniques like chromatography [].

This ability to separate enantiomers is valuable in various research fields, including drug discovery and development. Many drugs are only effective in one enantiomeric form. Separating the desired enantiomer from a racemic mixture is crucial for producing effective and safe medications [].

Potential Uses in Asymmetric Synthesis

Asymmetric synthesis is a technique for producing chiral molecules with a specific enantiomeric excess (ee). (1R,2S,5R)-(-)-Menthylamine has potential applications in this area due to its chirality. Researchers are exploring its use as a chiral auxiliary or catalyst in asymmetric reactions [].

(1R,2S,5R)-(-)-Menthyl amine is a chiral amine derived from menthol, a compound commonly found in mint oils. The specific stereochemistry of this compound indicates that it has a unique spatial arrangement of its atoms, which can significantly influence its chemical behavior and biological activity. The molecular formula for (1R,2S,5R)-(-)-menthyl amine is C10H15N, and it contains a primary amine functional group (-NH2) attached to a menthyl group. This compound is known for its distinctive minty aroma and is often utilized in the synthesis of various organic compounds.

L-Menthol interacts with transient receptor potential (TRP) channels, particularly TRPM8, which are involved in the sensation of cold []. This interaction triggers a cooling sensation upon contact with skin or mucous membranes.

L-Menthol is generally safe for topical use. However, ingestion of large amounts can cause nausea, vomiting, and abdominal cramps [].

Typical of primary amines:

  • Alkylation Reactions: It can react with alkyl halides to form secondary and tertiary amines through nucleophilic substitution mechanisms.
  • Formation of Imines: It can react with carbonyl compounds (aldehydes or ketones) to form imines via condensation reactions, where water is eliminated.
  • Acylation Reactions: This compound can react with acid chlorides to form amides, which are important intermediates in organic synthesis.

These reactions are facilitated by the nucleophilic nature of the nitrogen atom in the amine group.

(1R,2S,5R)-(-)-Menthyl amine exhibits various biological activities due to its structural properties. It has been studied for its potential effects on the central nervous system and may possess analgesic properties. Additionally, compounds similar to menthyl amine are known to interact with neurotransmitter systems and could have applications in treating conditions like pain or inflammation. The specific stereochemistry also suggests that it may have unique interactions with biological receptors compared to its enantiomers or other structural analogs.

Several methods exist for synthesizing (1R,2S,5R)-(-)-Menthyl amine:

  • Reduction of Menthyl Nitrate: One common method involves the reduction of menthyl nitrate using reducing agents such as lithium aluminum hydride.
  • Eschweiler–Clarke Reaction: This reaction allows for the methylation of primary amines using formaldehyde and formic acid, which can be adapted for the synthesis of (1R,2S,5R)-(-)-Menthyl amine from menthol derivatives .
  • Direct Amination: Another approach involves the direct reaction of menthol with ammonia or ammonium salts under appropriate conditions to yield the corresponding amine.

(1R,2S,5R)-(-)-Menthyl amine has several applications across various fields:

  • Fragrance Industry: Due to its minty aroma, it is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.
  • Pharmaceuticals: Its derivatives may be utilized in drug formulations due to their biological activity.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Studies on (1R,2S,5R)-(-)-Menthyl amine have indicated potential interactions with various biological targets. Research suggests that it may influence neurotransmitter systems due to its structural similarity to other biologically active amines. Interaction studies often focus on its binding affinities and effects on receptor activity, which are crucial for understanding its pharmacological potential.

Several compounds share structural similarities with (1R,2S,5R)-(-)-Menthyl amine. Here are some notable examples:

Compound NameStructure TypeUnique Features
MentholMonoterpeneCommonly used for its cooling effect and aroma
MethylamineSimple Primary AmineSimplest form of amines; used extensively in synthesis
L-MentholEnantiomer of MentholHas different sensory properties compared to D-menthol
IsomenthoneKetone derivativeSimilar aroma but different chemical reactivity

Uniqueness

(1R,2S,5R)-(-)-Menthyl amine's uniqueness lies in its specific stereochemistry and resultant biological activity. Unlike simpler primary amines like methylamine or even other menthol derivatives, this compound's chiral nature allows for distinct interactions within biological systems and contributes to its utility in flavoring and fragrance applications.

Dates

Last modified: 04-15-2024

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